molecular formula C15H22N4O3 B2693430 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034267-15-5

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2693430
CAS No.: 2034267-15-5
M. Wt: 306.366
InChI Key: JHNWQHYYKNVKOG-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest in various scientific fields due to its unique chemical structure. It consists of a urea moiety connected to both a pyridazine derivative and a tetrahydrofuran group. This combination of functionalities gives the compound distinctive chemical and physical properties that make it useful in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic synthesis. Here is a general outline:

  • Cyclopropylation:

    • Reacting a pyridazine derivative with a cyclopropylating agent (e.g., cyclopropylmagnesium bromide) in the presence of a catalyst.

    • Reaction conditions: Inert atmosphere, 0-5°C, using solvents like THF or diethyl ether.

  • N-Alkylation:

    • Using a bromoethyl reagent to alkylate the nitrogen atom on the pyridazine ring.

    • Reaction conditions: Room temperature, aprotic solvent (e.g., DMF).

  • Urea Formation:

    • Coupling the substituted pyridazine derivative with an isocyanate precursor in the presence of a base.

    • Reaction conditions: Moderate temperature, typically using an organic solvent like dichloromethane.

  • Tetrafuran Methylation:

    • Introducing the tetrahydrofuran group through a nucleophilic substitution reaction.

    • Reaction conditions: Mild heating, typically using tetrahydrofuran as the solvent.

Industrial Production Methods: Industrial-scale synthesis may involve optimized versions of the laboratory methods with improved yields and efficiency. Automation and continuous flow reactors can be utilized to enhance the scalability of the process, ensuring consistent product quality.

Types of Reactions

  • Oxidation: Oxidative conditions can transform the functional groups in the compound, particularly affecting the pyridazine and urea moieties.

  • Reduction: Reduction can impact the ketone group in the pyridazine ring, potentially converting it to an alcohol.

  • Substitution: Various nucleophiles can substitute the hydrogen atoms on the tetrahydrofuran ring or pyridazine derivative.

Common Reagents and Conditions

  • Oxidation: Use of reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

  • Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) under anhydrous conditions.

  • Substitution: Using alkyl halides, acids, or bases in appropriate solvents like acetonitrile or ethanol.

Major Products Formed

  • Oxidative products include carboxylic acids or N-oxides.

  • Reduction typically yields alcohols or amines.

  • Substitution reactions can produce various alkyl or aryl derivatives.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is used in:

  • Chemistry: As a synthetic intermediate in creating more complex molecules.

  • Biology: Investigating its effects on biological systems, particularly its interactions with enzymes or receptors.

  • Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

  • Industry: As a building block in the synthesis of materials with specific properties, like polymers or catalysts.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The precise mechanism of action can vary depending on its application:

  • Biochemical Interactions: It may act by binding to specific enzymes, altering their activity or function.

  • Molecular Targets and Pathways: The compound could interact with molecular targets like receptors or ion channels, affecting signaling pathways in cells.

Comparison with Other Similar Compounds

  • Structural Analogues: Compounds with similar backbones but different substituents (e.g., different alkyl or aryl groups).

  • Functional Analogues: Compounds with different structures but similar functionalities (e.g., other urea derivatives).

List of Similar Compounds

  • 1-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

  • 1-(2-(3-cyclopentyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

  • 1-(2-(3-cyclopropyl-6-hydroxypyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-14-6-5-13(11-3-4-11)18-19(14)8-7-16-15(21)17-10-12-2-1-9-22-12/h5-6,11-12H,1-4,7-10H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNWQHYYKNVKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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